molecular formula C12H16N2O4S B4266412 5-{2-[(5-ethyl-3-thienyl)carbonyl]hydrazino}-5-oxopentanoic acid

5-{2-[(5-ethyl-3-thienyl)carbonyl]hydrazino}-5-oxopentanoic acid

Cat. No. B4266412
M. Wt: 284.33 g/mol
InChI Key: XFOAZMLDDFNZGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{2-[(5-ethyl-3-thienyl)carbonyl]hydrazino}-5-oxopentanoic acid, also known as ethylthiohydantoin-ornithine (ETO) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of ETO is not fully understood, but it is believed to involve the inhibition of enzymes involved in various metabolic pathways. For example, ETO has been shown to inhibit the activity of ornithine decarboxylase, an enzyme involved in polyamine biosynthesis. Polyamines are essential for cell growth and proliferation, and their overproduction has been linked to various diseases, including cancer. Therefore, the inhibition of ornithine decarboxylase by ETO may have anti-tumor effects.
Biochemical and Physiological Effects
ETO has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the modulation of immune responses. It has also been shown to reduce inflammation and oxidative stress, which are involved in the development of various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using ETO in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using ETO is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research on ETO, including the investigation of its potential therapeutic applications in various diseases, the development of more efficient synthesis methods, and the exploration of its potential applications in biotechnology. Additionally, further studies are needed to fully understand its mechanism of action and to determine its safety profile in various applications.
Conclusion
In conclusion, ETO is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and to determine its safety profile.

Scientific Research Applications

ETO has been extensively studied for its potential applications in various fields, including medicine, agriculture, and biotechnology. In medicine, ETO has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. It has also been investigated as a potential therapeutic agent for Alzheimer's disease and Parkinson's disease.
In agriculture, ETO has been used as a plant growth regulator and as a herbicide. It has been shown to promote root growth and increase crop yield. In biotechnology, ETO has been used as a reagent in the synthesis of peptides and proteins.

properties

IUPAC Name

5-[2-(5-ethylthiophene-3-carbonyl)hydrazinyl]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4S/c1-2-9-6-8(7-19-9)12(18)14-13-10(15)4-3-5-11(16)17/h6-7H,2-5H2,1H3,(H,13,15)(H,14,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFOAZMLDDFNZGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CS1)C(=O)NNC(=O)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-{2-[(5-ethyl-3-thienyl)carbonyl]hydrazino}-5-oxopentanoic acid

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